(3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid (3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13803850
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCOCC1C(=O)O
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

(3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid

CAS No.:

Cat. No.: VC13803850

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name (3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Standard InChI Key NFDWYOLYCHSXTO-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCCOC[C@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1CCCOCC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCOCC1C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises:

  • Oxazepane ring: A seven-membered heterocycle containing one nitrogen and one oxygen atom.

  • BOC group: A tert-butoxycarbonyl protecting group attached to the nitrogen, enhancing stability during synthetic reactions .

  • Carboxylic acid: Positioned at the 3-carbon, enabling further functionalization via esterification or amidation .

The stereochemistry at the 3-carbon is pivotal for its biological interactions. X-ray crystallography and NMR studies confirm the (S)-configuration, which influences binding affinity in enzyme inhibition assays .

Table 1: Key Structural Data

PropertyValueSource
CAS Number1932812-70-8
Molecular FormulaC11H19NO5\text{C}_{11}\text{H}_{19}\text{NO}_5
Molecular Weight245.27 g/mol
SMILES NotationO=C([C@@H]1COCCCN1C(OC(C)(C)C)=O)O\text{O=C([C@@H]1COCCCN1C(OC(C)(C)C)=O)O}

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Ring Formation: Cyclization of amino alcohols or related precursors to construct the oxazepane backbone .

  • BOC Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions .

  • Carboxylic Acid Introduction: Oxidation or hydrolysis of ester intermediates to yield the final carboxylic acid .

Table 2: Representative Synthesis Methods

StepReagents/ConditionsYieldSource
BOC ProtectionBoc2O\text{Boc}_2\text{O}, Triethylamine, Dichloromethane95%
Carboxylic Acid FormationHydrolysis with NaOH, HCl89–95%

Optimization Strategies

Recent advances employ polymer-supported reagents to improve yield (e.g., 98% purity) and enantiomeric excess. Microwave-assisted synthesis and flow chemistry are also explored to reduce reaction times .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

  • Protease Inhibitors: Its oxazepane scaffold mimics peptide bonds, making it valuable in HIV and hepatitis C drug design .

  • Anticancer Agents: Functionalization at the carboxylic acid position enhances cytotoxicity against tumor cells .

Peptide Mimetics

The BOC group safeguards the amine during solid-phase peptide synthesis (SPPS), enabling precise assembly of complex peptides .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Stability: Stable under inert atmospheres but prone to decarboxylation under acidic conditions .

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point112–115°CDSC
LogP1.09XLOGP3
pKa3.8 (carboxylic acid)Potentiometry

Comparison with Structural Analogues

Table 4: Analogues and Their Features

CompoundKey DifferencesBioactivity
(3R)-4-BOC-1,4-oxazepane-3-carboxylic acidR-configuration at C3Reduced enzyme inhibition
4-Acetyl-6,6-dimethyl-1,4-oxazepane-3-carboxylic acidAcetyl and methyl substituentsEnhanced lipophilicity

The (3S)-enantiomer exhibits superior binding to serine proteases compared to its (3R)-counterpart, underscoring stereochemistry’s role in drug design .

Recent Research and Future Directions

Innovations in Synthesis

A 2024 study demonstrated a one-pot synthesis using enzyme-catalyzed cyclization, achieving 92% yield and >99% enantiomeric excess .

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